![molecular formula C20H17ClN2O4 B301677 2-amino-4-[3-chloro-5-methoxy-4-(2-propynyloxy)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B301677.png)
2-amino-4-[3-chloro-5-methoxy-4-(2-propynyloxy)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-4-[3-chloro-5-methoxy-4-(2-propynyloxy)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, also known as CPMC, is a synthetic compound that has been used extensively in scientific research due to its unique chemical structure and potential therapeutic properties.
Mecanismo De Acción
The exact mechanism of action of 2-amino-4-[3-chloro-5-methoxy-4-(2-propynyloxy)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is not fully understood, but it is believed to act on multiple cellular pathways involved in cancer cell growth and survival. This compound has been shown to inhibit the activity of several enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis (programmed cell death) in cancer cells. Additionally, this compound has been found to activate the immune system, leading to the destruction of cancer cells by immune cells.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound inhibits the activity of several enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells. In vivo studies have shown that this compound inhibits tumor growth and metastasis in animal models of cancer. Additionally, this compound has been found to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-amino-4-[3-chloro-5-methoxy-4-(2-propynyloxy)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has several advantages for use in scientific research. It is a synthetic compound that can be easily synthesized in large quantities with high purity. Additionally, it has been extensively studied for its potential therapeutic properties, making it a well-characterized compound for use in pre-clinical studies. However, there are also limitations to the use of this compound in lab experiments. Its mechanism of action is not fully understood, and its potential side effects are not well characterized.
Direcciones Futuras
There are several future directions for the study of 2-amino-4-[3-chloro-5-methoxy-4-(2-propynyloxy)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile. One potential direction is the development of this compound derivatives with improved potency and selectivity for cancer cells. Additionally, the mechanism of action of this compound needs to be further elucidated to fully understand its potential therapeutic properties. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans, and to determine its potential as a therapeutic agent for cancer and other diseases.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential therapeutic properties in cancer and inflammatory diseases. Its unique chemical structure and potential mechanism of action make it a promising candidate for further study. However, further research is needed to fully understand its potential as a therapeutic agent and to develop more potent and selective derivatives.
Métodos De Síntesis
2-amino-4-[3-chloro-5-methoxy-4-(2-propynyloxy)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile can be synthesized using a multistep process that involves the reaction of 3-chloro-5-methoxy-4-(2-propynyloxy)phenylacetonitrile with 2-aminobenzophenone in the presence of a base catalyst. The resulting product is then subjected to various chemical reactions to form the final this compound compound. This synthesis method has been optimized to produce high yields of pure this compound for use in scientific research.
Aplicaciones Científicas De Investigación
2-amino-4-[3-chloro-5-methoxy-4-(2-propynyloxy)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has been extensively studied for its potential therapeutic properties, particularly in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been found to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
Fórmula molecular |
C20H17ClN2O4 |
|---|---|
Peso molecular |
384.8 g/mol |
Nombre IUPAC |
2-amino-4-(3-chloro-5-methoxy-4-prop-2-ynoxyphenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile |
InChI |
InChI=1S/C20H17ClN2O4/c1-3-7-26-19-13(21)8-11(9-16(19)25-2)17-12(10-22)20(23)27-15-6-4-5-14(24)18(15)17/h1,8-9,17H,4-7,23H2,2H3 |
Clave InChI |
CWYAAOQLAKBZHC-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC(=C1)C2C(=C(OC3=C2C(=O)CCC3)N)C#N)Cl)OCC#C |
SMILES canónico |
COC1=C(C(=CC(=C1)C2C(=C(OC3=C2C(=O)CCC3)N)C#N)Cl)OCC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





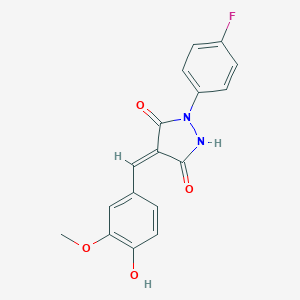

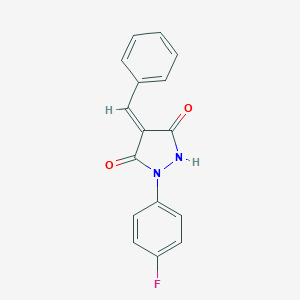
![1-(3-Chloro-4-fluorophenyl)-4-{[5-(4-chlorophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione](/img/structure/B301600.png)
![1-(3-Chloro-4-fluorophenyl)-4-{[5-(3-chlorophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione](/img/structure/B301601.png)
![4-{[5-(4-Chlorophenyl)-2-furyl]methylene}-1-(3-fluorophenyl)-3,5-pyrazolidinedione](/img/structure/B301602.png)
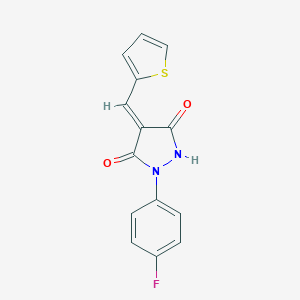
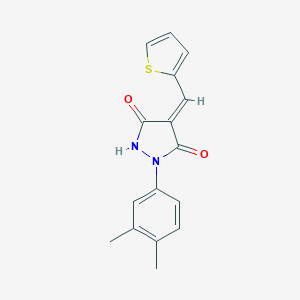
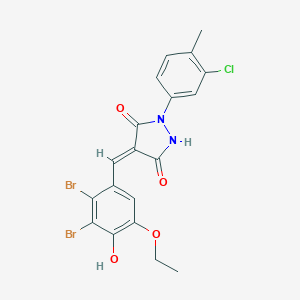

![2-amino-4-{3-chloro-4-[(2-chlorobenzyl)oxy]phenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B301614.png)
![2-amino-4-{5-bromo-2-[(2-fluorobenzyl)oxy]phenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B301615.png)